molecular formula C9H12N2 B15188639 6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine CAS No. 41330-21-6

6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine

Cat. No.: B15188639
CAS No.: 41330-21-6
M. Wt: 148.20 g/mol
InChI Key: WVYDNDBDLYZJKJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.205 g/mol. It is a derivative of cyclopentapyrazine, featuring a cyclopentane ring fused to a pyrazine ring, with methyl groups at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions, including cyclization reactions involving appropriate precursors. One common method involves the cyclization of 1,4-diaminobutane with diketones or ketoaldehydes under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be explored for potential biological activity.

Medicine: The compound and its derivatives may be investigated for their therapeutic potential in treating various diseases. They can be used as lead compounds in drug discovery and development.

Industry: In the chemical industry, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. It can also be employed in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 5H-Cyclopentapyrazine: A closely related compound with a similar structure but without the methyl groups.

  • 2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine: Another derivative with a similar molecular framework.

Uniqueness: 6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine is unique due to the presence of methyl groups at specific positions, which can influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

41330-21-6

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

InChI

InChI=1S/C9H12N2/c1-6-5-7(2)9-8(6)10-3-4-11-9/h3-4,6-7H,5H2,1-2H3

InChI Key

WVYDNDBDLYZJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=NC=CN=C12)C

Origin of Product

United States

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